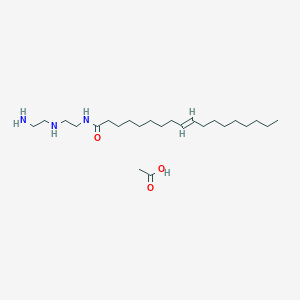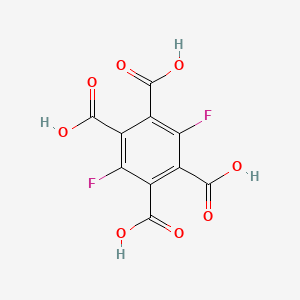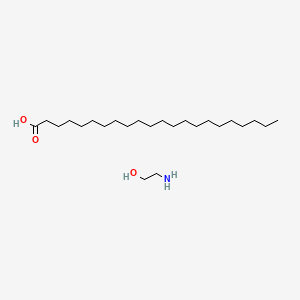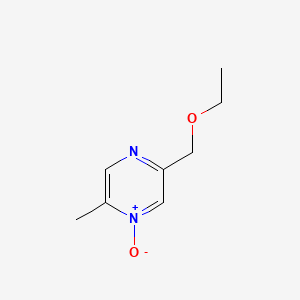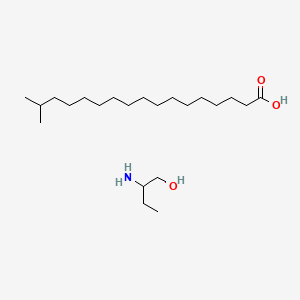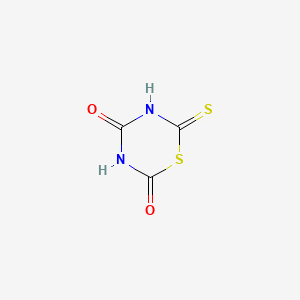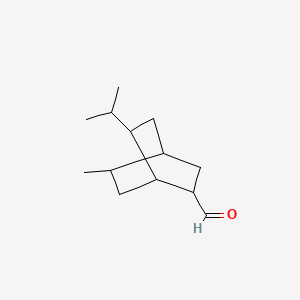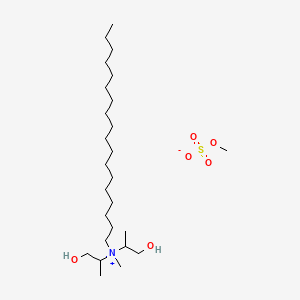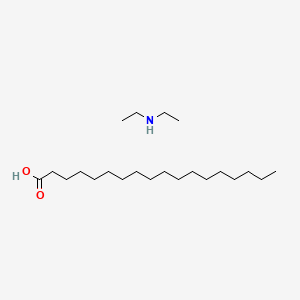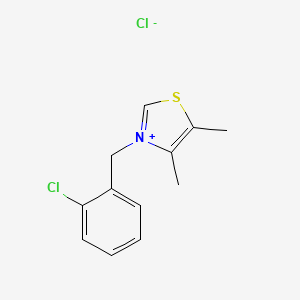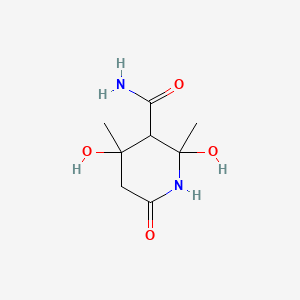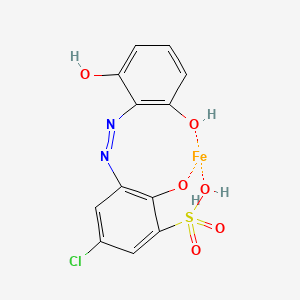
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron is a complex compound with the molecular formula C12H6ClFeN2O6S and a molecular weight of 400.573 g/mol . This compound is known for its unique structure, which includes a chloro-substituted azo group and a sulfonated iron complex. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,6-dihydroxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.
Complexation: Finally, the azo compound is reacted with an iron salt, such as ferric chloride, to form the iron complex.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(II) complexes.
Applications De Recherche Scientifique
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron involves its interaction with various molecular targets. The iron center can participate in redox reactions, influencing the activity of enzymes and other proteins. The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonic acid: Similar structure but lacks the iron complex.
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the iron complex in (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
94276-45-6 |
|---|---|
Formule moléculaire |
C12H9ClFeN2O6S |
Poids moléculaire |
400.57 g/mol |
Nom IUPAC |
5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron |
InChI |
InChI=1S/C12H9ClN2O6S.Fe/c13-6-4-7(12(18)10(5-6)22(19,20)21)14-15-11-8(16)2-1-3-9(11)17;/h1-5,16-18H,(H,19,20,21); |
Clé InChI |
XVELRUUPMCILSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



